molecular formula C7H10O3 B13835283 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

Katalognummer: B13835283
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: GYYCUPBZLFSRBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O3 It is a cyclohexenone derivative, characterized by the presence of hydroxyl groups at the 4 and 2 positions, and a hydroxymethyl group at the 2 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) in ligninolytic cultures of Phanerochaete chrysosporium. The oxidation process forms 2-hydroxymethyl-5-methoxy-2,5-cyclohexadiene-1,4-dione, which is then reduced to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and biotransformation using microbial cultures can be applied to scale up the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride or zinc/acetic acid. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect enzymatic activity, signal transduction pathways, and other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and hydroxymethyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

4-hydroxy-2-(hydroxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C7H10O3/c8-4-5-3-6(9)1-2-7(5)10/h3,6,8-9H,1-2,4H2

InChI-Schlüssel

GYYCUPBZLFSRBM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C(=CC1O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.